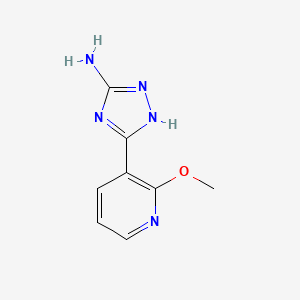![molecular formula C13H13ClN2O B13659538 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloro group at position 2 and a 2,6-dimethylphenoxy methyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,6-dimethylphenol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in 2-chloropyrimidine with the 2,6-dimethylphenoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The phenoxy methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-[(2,6-dimethylphenoxy)methyl]pyrimidine derivative .
Aplicaciones Científicas De Investigación
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes such as tyrosine kinases or DNA topoisomerases, thereby interfering with cellular processes like cell division and DNA replication . The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but lacks the phenoxy methyl group.
2-Chloro-4-phenoxypyrimidine: Similar but lacks the dimethyl groups on the phenoxy ring.
2,4-Dichloropyrimidine: Contains two chloro groups but lacks the phenoxy methyl group.
Uniqueness
2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is unique due to the presence of both the chloro and 2,6-dimethylphenoxy methyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for the development of various bioactive compounds .
Propiedades
Fórmula molecular |
C13H13ClN2O |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
2-chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(2)12(9)17-8-11-6-7-15-13(14)16-11/h3-7H,8H2,1-2H3 |
Clave InChI |
XFZWRVAQYUBQML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)






![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
